N-Cbz-O-Bzl-L-Glu-S-Bzl-L-Cys-Gly-OBzl-13C2,15N is a complex peptide compound characterized by its unique structure which includes several modifications. The full chemical name reflects the presence of various functional groups and amino acids, specifically:
The molecular formula for this compound is C39H41N3O8S, with a molecular weight of approximately 707.83 g/mol .
These reactions are crucial for modifying the peptide for various applications in biochemical research and drug development .
N-Cbz-O-Bzl-L-Glu-S-Bzl-L-Cys-Gly-OBzl-13C2,15N exhibits significant biological activity due to its structural components. The amino acids involved contribute to various physiological functions:
The incorporation of isotopes allows for tracking and studying metabolic pathways in biological systems, making this compound valuable in pharmacokinetics and drug metabolism studies .
Synthesis of N-Cbz-O-Bzl-L-Glu-S-Bzl-L-Cys-Gly-OBzl-13C2,15N typically involves solid-phase peptide synthesis (SPPS), which allows for precise control over the sequence and modifications. Key steps include:
This method ensures high purity and yield while minimizing side reactions .
The applications of N-Cbz-O-Bzl-L-Glu-S-Bzl-L-Cys-Gly-OBzl-13C2,15N span various fields:
These applications highlight its versatility in both academic research and pharmaceutical industries .
Interaction studies involving N-Cbz-O-Bzl-L-Glu-S-Bzl-L-Cys-Gly-OBzl-13C2,15N focus on its binding affinities with receptors or enzymes. Techniques such as surface plasmon resonance (SPR) or enzyme-linked immunosorbent assays (ELISA) can be employed to assess these interactions. Understanding these interactions is crucial for elucidating the compound's biological roles and potential therapeutic effects .
Several compounds share structural similarities with N-Cbz-O-Bzl-L-Glu-S-Bzl-L-Cys-Gly-OBzl-13C2,15N. Below is a comparison highlighting their uniqueness:
Compound Name | Structure | Key Features | Uniqueness |
---|---|---|---|
N-Boc-S-Bzl-L-Cys-Gly-OBzl-13C2,15N | C24H30N2O5S | Contains Boc protecting group | Simpler structure without glutamic acid |
N-Acetyl-L-Cysteine | C5H9NO3S | Acetylated cysteine derivative | Common antioxidant used clinically |
L-glutathione | C10H17N3O6S | Tripeptide composed of glutamate, cysteine, glycine | Naturally occurring antioxidant |
N-Cbz-O-Bzl-L-Glu-S-Bzl-L-Cys-Gly-OBzl-13C2,15N stands out due to its complex structure incorporating multiple protective groups and isotopes, which enhance its utility in advanced biochemical applications .
The compound N-Cbz-O-Bzl-L-Glu-S-Bzl-L-Cys-Gly-OBzl-13C2,15N is a tripeptide derivative with multiple protective groups and isotopic labels. Its systematic IUPAC name, benzyl 5-[[3-benzylsulfanyl-1-oxo-1-[(2-oxo-2-phenylmethoxy(1,2-13C2)ethyl)(15N)amino]propan-2-yl]amino]-5-oxo-2-(phenylmethoxycarbonylamino)pentanoate, reflects its structural complexity.
The molecular formula is C39H41N3O8S, with a molecular weight of 714.85 g/mol. Key structural features include:
Component | Position | Function |
---|---|---|
Cbz (Z) | N-terminal Glu | Prevents undesired reactions |
O-Bzl | γ-COO− of Glu | Enhances solubility in organic solvents |
S-Bzl | Cysteine thiol | Avoids disulfide formation |
OBzl | C-terminal Gly | Stabilizes carboxyl group |
13C2,15N | Gly carbonyl/amide | Facilitates isotopic tracing |
The benzyl-based protections (Cbz, Bzl) are critical for preventing side reactions during solid-phase peptide synthesis. The isotopic labels enable precise tracking in mass spectrometry studies.
The synthesis of complex peptides like N-Cbz-O-Bzl-L-Glu-S-Bzl-L-Cys-Gly-OBzl-13C2,15N relies on protective group strategies pioneered in the early 20th century.
The Cbz and Bzl groups remain foundational in peptide chemistry due to their orthogonality—compatibility with other protections like tert-butoxycarbonyl (Boc) and fluorenylmethyloxycarbonyl (Fmoc). For example, the S-benzyl group in cysteine prevents unwanted disulfide bonds, while the O-benzyl group in glutamic acid ensures solubility during coupling reactions.
The 13C2 and 15N labels in N-Cbz-O-Bzl-L-Glu-S-Bzl-L-Cys-Gly-OBzl-13C2,15N exemplify the integration of isotopic labeling into peptide research.
The glycine residue in this compound is labeled at its carbonyl (13C) and amide (15N) positions. This specificity requires: